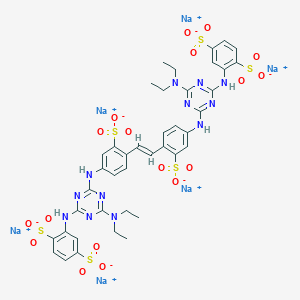
Ethyl hydrazinoacetate hydrochloride
Descripción general
Descripción
Ethyl hydrazinoacetate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H11ClN2O2 and its molecular weight is 154.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52716. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl hydrazinoacetate hydrochloride has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. One notable application includes the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, where it was characterized by FT-IR, 1H and 13C NMR, and X-ray diffraction to understand its crystal structure and non-covalent interactions, forming complex sheets through hydrogen bonding (Restrepo et al., 2019). Additionally, its role in creating novel cadmium(II) complexes, highlighting its ability to form bidentate and tridentate coordination complexes with metals, was explored for their cytotoxic potential and structural properties (Filipović et al., 2012).
Chemical Properties and Biological Activity
The chemical properties and potential biological activity of derivatives synthesized using this compound have been a subject of research, indicating its importance in the synthesis of biologically active compounds. Studies on ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, for example, have shown that these compounds exhibit a range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic properties, suggesting their applicability in medicinal chemistry (Anisimova et al., 2011).
Applications in Coordination Chemistry and Catalysis
The compound has also been used to synthesize coordination complexes with metals like Pd(II), Pt(II), and Cd(II), which were characterized and evaluated for their biological activity against various bacteria, demonstrating its potential use in the development of new antimicrobial agents (Filipović et al., 2010). Moreover, the synthesis of a palladium(II) complex with ethyl hydrazinoacetate highlighted its cytotoxic activity against tumor cell lines, comparing favorably with cisplatin and showing activity against cisplatin-resistant cells, which underscores its potential in cancer research (Malesevic et al., 2006).
Nonlinear Optical Properties
Research into the nonlinear optical properties of hydrazone derivatives synthesized using this compound has revealed promising results for applications in photonic devices. These studies demonstrate the compound's significance in the synthesis of materials with high nonlinear optical behavior, suitable for optical limiting applications (Nair et al., 2022).
Safety and Hazards
Ethyl hydrazinoacetate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Ethyl hydrazinoacetate hydrochloride is a chemical compound used in the preparation of copper (II) complexes . The primary targets of this compound are the copper (II) complexes, which play a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its targets through a process known as condensation . This interaction results in the formation of derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of copper (ii) complexes . These complexes are integral to various biochemical pathways, influencing their downstream effects.
Result of Action
The primary result of the action of this compound is the formation of copper (II) complexes . These complexes are essential in various biochemical reactions, contributing to the molecular and cellular effects of the compound’s action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions help maintain the compound’s stability and ensure its effective action.
Análisis Bioquímico
Biochemical Properties
It has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde . The interactions of Ethyl hydrazinoacetate hydrochloride with enzymes, proteins, and other biomolecules are yet to be explored.
Molecular Mechanism
It has been used in the synthesis of novel Pd(II) complex with N-heteroaromatic Schiff base ligand
Propiedades
IUPAC Name |
ethyl 2-hydrazinylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRIIPYFPIKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989345 | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-92-2 | |
| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6945-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6945-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrazinoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does ethyl hydrazinoacetate hydrochloride react with 1,3-diketones, and what are the key intermediates formed?
A1: this compound reacts with 1,3-diketones through a condensation reaction. This reaction initially forms 3-methyl-5-(substituted phenyl)pyrazol-1-yl-acetate acids as intermediates []. These intermediates can be isolated or further reacted to yield the desired heterocyclic compounds.
Q2: Can you elaborate on the role of this compound in synthesizing 1-aminothiohydantoin derivatives?
A2: this compound serves as a crucial building block in the synthesis of 1-aminothiohydantoin derivatives []. It reacts with alkyl or aryl isothiocyanates in the presence of triethylamine. This reaction proceeds through the formation of N-amino-N-ethoxycarbonylmethyl-N'-aralkylthioureas as isolable intermediates, which can be subsequently cyclized to obtain the desired 1-aminothiohydantoin derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)








